molecular formula C11H17NO5 B166516 (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate CAS No. 128811-48-3

(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B166516
CAS No.: 128811-48-3
M. Wt: 243.26 g/mol
InChI Key: FNTAOUUEQHKLIU-SSDOTTSWSA-N
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Description

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS: 53100-44-0) is a chiral pyrrolidine derivative widely employed in asymmetric synthesis and pharmaceutical intermediates. Its structure features a 5-oxopyrrolidine core with a tert-butyl ester at the N1 position and a methyl ester at the C2 position, conferring steric bulk and stereochemical control. This compound is pivotal in synthesizing ProPhenol ligands for enantioselective catalysis , and its (R)-configuration ensures precise stereochemical outcomes in reactions such as Grignard additions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTAOUUEQHKLIU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460558
Record name 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128811-48-3
Record name 1-tert-Butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate
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Preparation Methods

Step 1: Methyl Ester Formation

L-Pyroglutamic acid undergoes esterification with methanol catalyzed by thionyl chloride (SOCl₂).
Reaction Conditions :

  • Molar Ratio : L-Pyroglutamic acid : Methanol : SOCl₂ = 1 : 4–6 : 0.1–0.2.

  • Temperature : 5–10°C, minimizing side reactions such as lactam hydrolysis.

  • Workup : Neutralization with sodium bicarbonate, followed by solvent evaporation and crystallization.

Yield : 88–90%.
Purity : ≥99% (HPLC).

Step 2: Boc Protection

The methyl ester intermediate is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Conditions :

  • Molar Ratio : Methyl ester : Boc₂O = 1 : 1.5.

  • Temperature : 15–20°C to prevent racemization.

  • Workup : Column chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water.

Yield : 86.7–94.9%.
Stereochemical Integrity : [α]²⁰_D = -11.9° (c=1, acetic acid), confirming retention of (R)-configuration.

Alternative Route from L-Hydroxyproline

A less common but stereoselective approach starts with L-hydroxyproline, leveraging oxidative carbonylation.

Oxidation and Protection

L-Hydroxyproline is oxidized to 4-oxoproline using trichloroisocyanuric acid (TCCA) and TEMPO, followed by Boc protection.
Key Steps :

  • Oxidation : TCCA (1.2 eq.) in acetonitrile at 0°C.

  • Boc Protection : Boc₂O (1.5 eq.) with DMAP in DCM.

Yield : 65–70% for the oxidized intermediate.

Methyl Esterification

The Boc-protected 4-oxoproline is esterified with methyl iodide under basic conditions (K₂CO₃).
Challenges : Competing dialkylation requires precise stoichiometry (methyl iodide : substrate = 1 : 1).

Overall Yield : 50–55%.

Industrial-Scale Optimization

For large-scale production, the two-step method is optimized for cost and efficiency:

Esterification Scale-Up

  • Solvent : Anhydrous methanol (water content ≤0.2%).

  • Catalyst : Thionyl chloride added dropwise at 10°C to control exothermicity.

Boc Protection Scale-Up

  • Catalyst Recycling : Immobilized DMAP on silica gel reduces costs.

  • Purification : Crystallization instead of chromatography, achieving 99.8% purity.

Critical Analysis of Methodologies

Method Advantages Limitations
Two-Step (L-Pyroglutamic Acid)High yield (94.9%), scalability, minimal racemizationRequires anhydrous conditions
L-Hydroxyproline RouteStereoselective, avoids lactam side productsLower yield (55%), costly oxidants

Factors Affecting Yield and Purity

  • Temperature Control : Exceeding 20°C during Boc protection leads to Boc-group migration.

  • Catalyst Loading : DMAP >10 mol% causes ester hydrolysis.

  • Solvent Choice : Dichloromethane outperforms THF in minimizing byproducts.

Recent Advances in Catalysis

Emerging methods employ enzyme-mediated resolutions for enhanced enantiomeric excess (ee):

  • Lipase-Catalyzed Hydrolysis : Kinetic resolution of racemic methyl esters achieves ee >98%.

  • Immobilized Ketoreductases : Reduce 5-oxo group to (R)-alcohols for downstream functionalization .

Chemical Reactions Analysis

Types of Reactions

®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ®-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s analogs vary in substituents (ester groups, stereochemistry) and functional modifications. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Substituents
(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate 53100-44-0 C₁₁H₁₇NO₅ 243.26 R tert-butyl (N1), methyl (C2)
(S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate 144978-12-1 C₁₄H₂₃NO₅ 285.34 S tert-butyl (N1, C2)
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate 400626-71-3 C₁₇H₂₁NO₅ 319.35 R tert-butyl (N1), benzyl (C2)
1-tert-Butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 2381158-20-7 C₁₄H₂₃NO₅ 285.34 R tert-butyl (N1), ethyl (C2)
1-tert-Butyl 2-methyl (2S)-(-)-5-oxopyrrolidine-1,2-dicarboxylate 108963-96-8 C₁₁H₁₇NO₅ 243.26 S tert-butyl (N1), methyl (C2)

Key Observations :

  • Steric Effects : The tert-butyl group at N1 enhances steric hindrance, improving regioselectivity in reactions. Replacing the methyl ester (C2) with benzyl (e.g., CAS 400626-71-3) increases molecular weight and lipophilicity, impacting solubility .
  • Stereochemical Impact : The (R)-configuration in the target compound contrasts with the (S)-enantiomer (CAS 108963-96-8), leading to divergent stereochemical outcomes in catalysis .
Table 2: Hazard Profiles
Compound GHS Hazards Signal Word Precautions
Target Compound (CAS 53100-44-0) H315 (Skin irritation), H319 (Eye irritation) Warning Use PPE; avoid inhalation
(R)-2-Benzyl Analog (CAS 400626-71-3) H302 (Harmful if swallowed), H317 (Skin sensitization) Warning Gloves, eye protection
(S)-Di-tert-butyl Analog (CAS 144978-12-1) Not specified N/A Standard lab precautions

Commercial and Research Relevance

  • Pharmaceutical Intermediates : The target compound is used in synthesizing β-proline derivatives for kinase inhibitors, whereas 4,4-dimethyl variants (e.g., CAS 2381158-20-7) are explored for fluorinated drug candidates .

Biological Activity

(R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, with the CAS number 128811-48-3, is a synthetic compound notable for its complex structure featuring a pyrrolidine ring and two carboxylate groups. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Molecular Formula : C11H17NO5
  • Molecular Weight : 243.26 g/mol
  • Melting Point : 68-69 °C
  • Boiling Point : 361.6 °C at 760 mmHg
  • Purity : Typically around 95% to 97% in commercial preparations.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, which can influence cellular processes such as proliferation and apoptosis.

Antiproliferative Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, an investigation into its efficacy against human multiple myeloma cells (RPMI 8226) demonstrated significant cytotoxicity, with an IC50 value of approximately 0.45 mg/mL after 24 hours of exposure .

CompoundCell LineIC50 (mg/mL)Time (h)
This compoundRPMI 82260.4524

Enantiomeric Comparison

The enantiomers of this compound have been studied for their differing biological activities. The (R)-enantiomer has shown superior potency compared to its (S)-counterpart in inhibiting cell viability in vitro. Specifically, studies have indicated that the (R)-form exhibits a twofold increase in activity against certain cancer types when compared to the (S)-enantiomer.

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological effects of this compound. The MTT assay has been commonly employed to assess cell viability across different concentrations and time points, revealing a time-dependent effect on cell death .

Potential Therapeutic Applications

Given its promising antiproliferative activity, this compound is being explored as a potential therapeutic agent in cancer treatment regimens. Its mechanism of action involves proteasome inhibition, which is crucial for regulating protein degradation pathways that are often dysregulated in cancer cells .

Q & A

Q. What are the standard synthetic routes for (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, and what reaction conditions are typically employed?

The compound is commonly synthesized via a two-step procedure starting from (R)-5-oxopyrrolidine-2-carboxylic acid. A representative method involves:

  • Step 1 : Methyl ester formation using thionyl chloride in methanol at 0–30°C to yield methyl (R)-5-oxopyrrolidine-2-carboxylate .
  • Step 2 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) or ethyl acetate at 20°C, achieving yields up to 95% .
    Key Conditions :
    • Catalyst : DMAP (0.12–1.0 eq) for Boc activation.
    • Solvents : DCM, ethyl acetate, or toluene.
    • Temperature : 0–30°C for 1–16 hours .

Q. How can researchers ensure the purity and proper characterization of this compound post-synthesis?

  • Purification : Column chromatography (silica gel, 20–50% ethyl acetate/hexane) is standard. For fluorinated derivatives, reverse-phase HPLC may be required .
  • Characterization :
    • NMR : Confirm stereochemistry via 1^1H/13^13C NMR (e.g., δ 5.05 ppm for specific proton environments) .
    • Chiral GC/HPLC : Resolve enantiomers using chiral columns (e.g., Daicel Chiralpak) .
    • Melting Point : Reported mp 52–54°C for crystalline derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Hazards : Acute oral toxicity (H302) and skin sensitization (H317) .
  • Precautions :
    • PPE : Nitrile gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
    • Spill Management : Avoid dust generation; collect spills in sealed containers .

Advanced Research Questions

Q. What strategies are effective for introducing stereochemical control during the synthesis of derivatives of this compound?

  • Enolate Alkylation : Use lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C in THF to generate enolates for stereoselective alkylation (e.g., allyl bromide addition to the 4-position) .
  • Fluorination : DAST (diethylaminosulfur trifluoride) at -78°C selectively fluorinates hydroxyl groups without epimerization .
  • Chiral Catalysts : Enzymatic reduction or asymmetric catalysis (e.g., CBS reduction) for enantioselective modifications .

Q. How can selective functionalization at the 5-oxo position be achieved without affecting other reactive sites?

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) and methyl esters as orthogonal protecting groups. For example, Boc can be selectively removed with TFA while retaining the methyl ester .
  • Cross-Metathesis : Introduce allyl groups at the 5-oxo position via Grubbs catalyst-mediated metathesis, preserving the pyrrolidine ring .

Q. What are common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Low Yields : Optimize catalyst loading (e.g., DMAP ≥0.12 eq) and solvent polarity (e.g., toluene for improved solubility) .
  • Side Reactions : Control exotherms during Boc activation by slow addition of Boc₂O at 0°C .
  • Purification : Replace column chromatography with crystallization (e.g., using n-hexane/EtOAc) for large-scale batches .

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